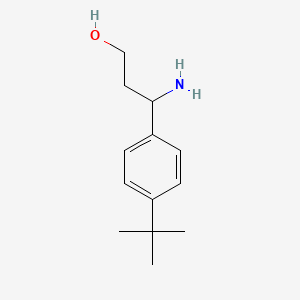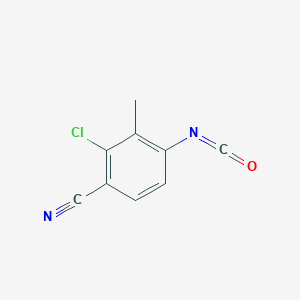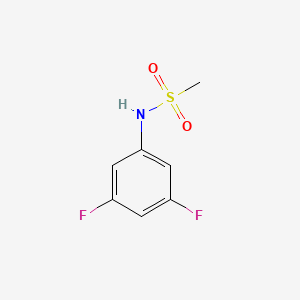![molecular formula C14H19N3O3 B8743976 N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide](/img/structure/B8743976.png)
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a nitrophenyl group and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide typically involves the reaction of N-methylpiperidine with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions with various nucleophiles.
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: m-Chloroperbenzoic acid.
Major Products Formed
Reduction: N-methyl-N-(1-(4-aminophenyl)piperidin-4-yl)acetamide.
Substitution: Various substituted acetamide derivatives.
Oxidation: this compound N-oxide.
Scientific Research Applications
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide involves its interaction with specific molecular targets. The nitrophenyl group is known to participate in electron transfer processes, while the piperidine ring can interact with various receptors in the body. The compound may exert its effects by modulating the activity of enzymes or receptors involved in inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring containing five methylene bridges and one amine bridge.
N-methyl-N-(piperidin-4-yl)acetamide: A related compound with a similar structure but lacking the nitrophenyl group.
N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide: Another derivative with a piperazine ring instead of a piperidine ring.
Uniqueness
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide is unique due to the presence of both the nitrophenyl group and the piperidine ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for diverse chemical reactivity and potential pharmacological applications.
Properties
Molecular Formula |
C14H19N3O3 |
|---|---|
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-methyl-N-[1-(4-nitrophenyl)piperidin-4-yl]acetamide |
InChI |
InChI=1S/C14H19N3O3/c1-11(18)15(2)12-7-9-16(10-8-12)13-3-5-14(6-4-13)17(19)20/h3-6,12H,7-10H2,1-2H3 |
InChI Key |
CHWVQWWOMIVNRT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(1H-Imidazol-5-yl)methyl]sulfanyl}ethan-1-amine](/img/structure/B8743918.png)
![2-[5-(1-pyrrolidinyl)-2H-tetrazol-2-yl]acetohydrazide](/img/structure/B8743922.png)





